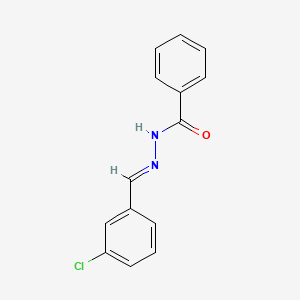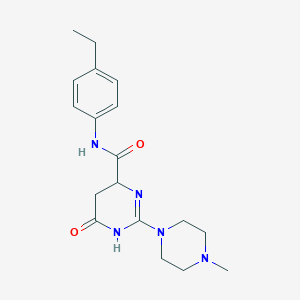
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide is 345.20524173 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Activity
Research into the sigma(1) receptor binding affinities and selectivities of various derivatives, including those related to the compound , has demonstrated significant potential. These studies have explored the modification of the piperidine ring and naphthalene moiety to probe selective binding and activity at sigma(1) receptors. Notably, derivatives have shown potent ligand activity for sigma(1) receptors, with potential applications in tumor research and therapy due to their antiproliferative activity in cell models. This line of research underscores the role of structural modification in enhancing receptor selectivity and therapeutic potential, offering insights into the compound's application in developing novel sigma(1) receptor antagonists (Berardi et al., 2005).
Photochromism and Structural Characterization
Another avenue of research has focused on the synthesis and characterization of novel derivatives that exhibit photochromic properties. Studies have elucidated the crystal structure and photochromic behavior of these compounds, highlighting their potential in materials science for applications requiring light-responsive materials. The detailed structural analysis provides a foundation for understanding the compound's reactivity and potential utility in developing innovative materials with tailored optical properties (Hong Li et al., 2015).
Fluorescent Ligands for Receptor Imaging
The synthesis of environment-sensitive fluorescent ligands incorporating structures similar to the compound of interest has demonstrated high receptor affinity and fluorescence properties. These ligands have been evaluated for their ability to visualize specific receptors in cellular models, offering a powerful tool for biomedical research and diagnostic imaging. This research contributes to the development of novel fluorescent probes for studying receptor distribution and function in live cells, with implications for understanding receptor-mediated processes in health and disease (Lacivita et al., 2009).
Antitumor and Antioxidant Activities
Compounds structurally related to "1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide" have been investigated for their potential antitumor and antioxidant activities. The synthesis and evaluation of various derivatives have identified compounds with promising activities, highlighting the potential therapeutic applications of these molecules in cancer treatment and prevention. This area of research emphasizes the compound's role in the development of new therapeutic agents with dual antitumor and antioxidant properties (S. A. Bialy & M. Gouda, 2011).
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-15-5-6-16-14(11-15)3-2-4-17(16)21-19(24)13-7-9-22(10-8-13)12-18(20)23/h5-6,11,13,17H,2-4,7-10,12H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFAORHKZAADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3CCN(CC3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)